molecular formula C₂₀H₂₄O₄ B1153341 11,12-Epoxy Trenbolone Acetate

11,12-Epoxy Trenbolone Acetate

Cat. No.: B1153341
M. Wt: 328.4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11,12-Epoxy Trenbolone Acetate is a chemical derivative of Trenbolone Acetate, a potent anabolic steroid used in veterinary medicine to significantly increase muscle mass and feed efficiency in livestock . Like its parent compound, this derivative is intended for scientific research into its properties and effects. Trenbolone and its analogs function as potent agonists of the androgen receptor, leading to strong anabolic and androgenic effects . They are also known to bind with high affinity to the progesterone receptor and exhibit weak glucocorticoid activity, providing a complex profile for endocrine and metabolic research . In research models, anabolic steroids like Trenbolone Acetate have been shown to increase skeletal muscle growth by modulating pathways related to myoblast proliferation and protein synthesis . Furthermore, scientific interest in trenbolone metabolites extends to environmental chemistry, where their persistence and potential for endocrine disruption in aquatic systems are studied . This product is provided For Research Use Only and is strictly for laboratory investigation. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C₂₀H₂₄O₄

Molecular Weight

328.4

Synonyms

(1S,3aS,3bS,9cS,10aR,10bS)-10b-Methyl-7-oxo-2,3,3a,3b,4,5,7,8,9,9c,10a,10b-dodecahydro-1H-cyclopenta[1,2]phenanthro[3,4-b]oxiren-1-yl Acetate;  RU 59153; 

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 11,12 Epoxy Steroids

Epoxide Ring-Opening Reactions

The three-membered epoxide ring is characterized by significant ring strain, making it susceptible to cleavage by a range of reagents. The regioselectivity and stereochemistry of these ring-opening reactions are influenced by the reaction conditions and the nature of the nucleophile. mdpi.comresearchgate.net

Nucleophilic Attack Pathways (e.g., with Alcohols, Amines, Halides)

Under neutral or basic conditions, the ring-opening of epoxides generally proceeds via an SN2 mechanism. researchgate.net This involves a backside attack by the nucleophile on one of the epoxide carbons, leading to an inversion of stereochemistry at the site of attack. Due to steric hindrance from the steroid's polycyclic structure, nucleophiles typically attack the less substituted or more accessible carbon atom. researchgate.net

Alcohols: In the presence of an alcohol, nucleophilic attack can lead to the formation of an alkoxy alcohol. Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), have been shown to promote electrophilic activation of the epoxide, facilitating ring-opening reactions even with weak carbon nucleophiles. nih.gov

Amines: Amines are effective nucleophiles that can open the epoxide ring to form amino alcohols. mdpi.com Organobismuth triflate complexes have been shown to be highly effective catalysts for the ring-opening of epoxides with aromatic amines in aqueous media, yielding β-amino alcohols. rsc.org

Halides: Various halide sources can be employed to synthesize halohydrins from steroidal epoxides. Reagents can include elemental halogens (in the presence of triphenylphosphine), metal halides (like LiCl, AlCl₃, BiCl₃), or hydrogen halides. nih.govrsc.orgresearchgate.net The reaction typically results in a trans-diaxial product, consistent with the Fürst-Plattner rule for the cleavage of epoxides in rigid cyclohexane-like systems. researchgate.net

Acid-Catalyzed Ring Opening

In the presence of an acid catalyst, the epoxide oxygen is first protonated, which enhances the electrophilicity of the epoxide carbons and makes the oxygen a better leaving group. researchgate.net The nucleophile then attacks one of the carbons. The regioselectivity of this attack depends on the structure of the epoxide.

If one of the epoxide carbons is tertiary, the reaction may proceed through a mechanism with significant SN1 character, where the nucleophile preferentially attacks the more substituted carbon due to the greater stability of the partial positive charge in the transition state. researchgate.net For 11,12-epoxy steroids, this would likely favor attack at the C12 position if it can better stabilize a carbocation-like intermediate. Acid-catalyzed hydrolysis of epoxides with aqueous acid yields trans-1,2-diols (vicinal diols). rsc.orggoogle.com

Bismuth(III) Salt-Catalyzed Transformations

Bismuth(III) salts have emerged as versatile and eco-friendly Lewis acid catalysts for various transformations involving epoxides. nih.goviwu.edu

Ring Opening: Stoichiometric amounts of bismuth(III) salts such as BiCl₃, BiBr₃, or Bi(NO₃)₃ can achieve stereo- and regioselective ring-opening of steroidal epoxides to yield the corresponding trans-diaxial halohydrins or β-hydroxy nitrates. nih.gov

Rearrangements: Bismuth triflate (Bi(OTf)₃) is a particularly effective catalyst for the rearrangement of epoxides to carbonyl compounds (a Meinwald rearrangement). iwu.edunih.gov It is relatively insensitive to moisture and can catalyze reactions with high efficiency. iwu.edu The catalytic activity of Bi(OTf)₃ is sometimes attributed to the in-situ generation of Brønsted acid species. nih.gov

Rearrangement Reactions Involving the Epoxide Moiety

The strained epoxide ring can undergo rearrangement under Lewis or Brønsted acid catalysis to form carbonyl compounds or other isomeric structures.

The Meinwald rearrangement is a Lewis acid-catalyzed isomerization of an epoxide to a ketone or aldehyde. researchgate.netnih.gov The reaction involves the cleavage of a C-O bond to form a carbocation intermediate, followed by a 1,2-hydride or 1,2-alkyl shift. nih.gov For an 11,12-epoxy steroid, this could potentially lead to the formation of an 11-keto or 12-keto steroid. Bismuth(III) compounds are known to catalyze this transformation effectively. nih.gov

In more complex steroid systems, epoxide opening can initiate a cascade of skeletal rearrangements. The Wagner-Meerwein rearrangement , a class of carbocation 1,2-rearrangements, involves the migration of an alkyl group. wikipedia.org While often studied in the context of other positions on the steroid nucleus, the formation of a carbocation at C11 or C12 following epoxide opening could potentially trigger such shifts, leading to rearranged carbon skeletons, though this is less common than simple ring-opening or Meinwald-type products. rsc.org

Hydrolysis of the Acetate (B1210297) Ester

The acetate ester at the C17β position of 11,12-Epoxy Trenbolone (B1683226) Acetate is susceptible to hydrolysis, which cleaves the ester bond to yield the corresponding 17β-alcohol and acetic acid. This reaction can be catalyzed by either acid or base, or it can occur enzymatically.

In biological systems, trenbolone acetate is rapidly hydrolyzed to its active metabolite, 17β-trenbolone. wikipedia.org Studies on the biotransformation of trenbolone acetate metabolites in aqueous environments have determined the half-lives of related compounds under aerobic conditions, which provides insight into the stability of the core structure, although not directly the hydrolysis rate of the acetate ester itself. researchgate.netnih.govdoi.org A synthesis protocol for trenbolone acetate describes a hydrolysis step using hydrochloric acid in methanol (B129727) at 10-15°C to cleave a related intermediate, indicating that the hydrolysis proceeds readily under mild acidic conditions. google.com

CompoundMatrixHalf-life (days) at 20°C
17β-trenboloneAqueous Microcosm~0.9
Trendione (B1210584)Aqueous Microcosm~1.3
17α-trenboloneAqueous Microcosm~2.2
Data derived from studies on trenbolone acetate metabolites, not the parent acetate ester. nih.gov

Photochemical Transformations of Trenbolone-Related Structures

The 4,9,11-trien-3-one chromophore present in trenbolone and its derivatives is highly photoactive. Exposure to sunlight, particularly in aqueous environments, initiates a series of complex photochemical transformations. While direct studies on 11,12-Epoxy Trenbolone Acetate are limited, extensive research on the photolysis of its metabolites, 17α-trenbolone and 17β-trenbolone, provides a strong model for its photochemical behavior.

Direct photolysis in water leads to photohydration, where water adds across the conjugated system. This can yield products with a hydroxyl group at either the C5 or C12 position. nih.gov More extensive irradiation leads to a variety of hydroxylated products and, notably, a ring-opened product resulting from the cleavage of the C11-C12 bond. nih.gov

Parent Compound IrradiatedConfirmed Photoproduct
17β-trenbolone12,17-dihydroxy-estra-5(10),9(11),dien-3-one
17β-trenbolone10,12,17-trihydroxy-estra-4,9(11),dien-3-one
17β-trenboloneTBOH-11,12-dialdehyde (ring-opened)
Table of confirmed photoproducts from the irradiation of 17β-trenbolone. nih.gov

Furthermore, the presence of other nucleophiles (e.g., ammonia) during photolysis can lead to photonucleophilic addition across the trienone system, competing with the photohydration pathway. nih.gov These reactions are often reversible, with the photoproducts capable of reverting to the parent steroid structure in the absence of light. nih.gov

Photolytic Degradation Mechanisms

The photolytic degradation of steroids is a critical transformation pathway, particularly for compounds containing conjugated systems that can absorb ultraviolet radiation. While direct photolysis data for this compound is not extensively detailed in the available literature, the photochemical behavior of the parent compound, Trenbolone Acetate (TBA), and its metabolites provides insight into potential degradation mechanisms. The 4,9,11-trien-3-one system in trenbolone is a chromophore that readily absorbs sunlight.

Photolysis of trenbolone acetate metabolites, such as 17β-trenbolone (17β-TBOH), in aqueous environments leads to a range of hydroxylated products. nih.gov Irradiation of 17β-trenbolone has been shown to yield products such as 12,17-dihydroxy-estra-5(10),9(11),dien-3-one (12-hydroxy-TBOH) and a ring-opened 11,12-dialdehyde oxidation product. nih.gov The formation of these compounds suggests that the C11-C12 double bond is a site of significant photochemical reactivity.

For a molecule like this compound, the presence of the epoxide ring would likely alter the photolytic pathway. The oxirane ring can undergo photochemical cleavage. This process can lead to the formation of various rearranged products. The specific degradation products would depend on the wavelength of light and the solvent system. One potential pathway involves the homolytic cleavage of a C-O bond in the epoxide ring, leading to a diradical intermediate that can then undergo further rearrangement or reaction with the solvent.

Another possibility is the rearrangement of the α,β-epoxyketone system, which has been observed in other steroidal systems. iupac.org Excitation of such systems can lead to rearrangements, forming β-diketones. iupac.org In the context of this compound, this could potentially lead to the formation of diketone derivatives.

Table 1: Photolytic Transformation Products of 17β-Trenbolone

Initial Compound Transformation Product(s) Reference
17β-Trenbolone Photolysis 12,17-dihydroxy-estra-5(10),9(11),dien-3-one nih.gov
17β-Trenbolone Photolysis 10,12,17-trihydroxy-estra-4,9(11),dien-3-one nih.gov
17β-Trenbolone Photolysis Ring-opened 11,12-dialdehyde oxidation product nih.gov

Photoaddition Reactions

Photoaddition reactions represent another significant photochemical transformation pathway for steroids. The photolysis of trenbolone acetate metabolites in the presence of nucleophiles has been shown to result in the rapid, photochemically induced incorporation of the nucleophile across the steroid's trienone moiety. acs.orgesf.eduresearchgate.net This suggests that the electronically excited steroid is susceptible to nucleophilic attack.

These photonucleophilic addition reactions compete with photohydration, where water acts as the nucleophile. acs.orgresearchgate.net The addition of nucleophiles such as azide, ammonia, or thiosulfate (B1220275) has been observed, leading to the formation of adducts that are often more polar than the parent compound. esf.edu For trenbolone metabolites, it is suggested that nucleophilic addition can occur at the C12 position. acs.org

In the case of this compound, the epoxide ring itself is a potential site for photoaddition reactions. The strained oxirane ring can be opened by nucleophiles under photochemical conditions. This reaction would be facilitated by the initial photoexcitation of the steroid nucleus. The ring-opening could proceed via an ionic or a radical mechanism, depending on the nature of the nucleophile and the reaction conditions. The resulting products would have the nucleophile attached to either C11 or C12 and a hydroxyl group at the adjacent carbon.

Table 2: Photoaddition Reactions of Trenbolone Acetate Metabolites

Reactant(s) Reaction Type Key Observation Reference
Trenbolone Acetate Metabolites + Nucleophiles (e.g., azide, ammonia, thiosulfate) Photonucleophilic Addition Rapid incorporation of nucleophile across the trienone moiety. acs.orgesf.eduresearchgate.net
Trenbolone Acetate Metabolites + Water Photohydration Competition with nucleophile addition; formation of hydroxylated products. acs.orguw.edu

Oxidative and Reductive Transformations of the Steroid Nucleus

The 11,12-epoxy group significantly influences the oxidative and reductive transformations of the steroid nucleus. The oxirane ring is susceptible to both oxidative and reductive cleavage under various conditions.

Oxidative Transformations:

The oxidation of 11,12-epoxy steroids can lead to a variety of products. The reaction of the epoxide with oxidizing agents can result in the formation of diols or diones. For instance, acid-catalyzed hydrolysis of the 11,12-epoxide would yield a trans-diaxial 11,12-diol. Subsequent oxidation of this diol could produce an 11,12-dione. A patent for the preparation of 9,11-epoxy steroids mentions that over-epoxidation can occur, and hydrolysis of an 11,12-epoxide can lead to a 12-ketone through the elimination of an 11β-hydroxy group. google.com

Cytochrome P450 enzymes are known to be involved in the oxidative metabolism of steroids. mdpi.com While specific data on this compound is limited, it is plausible that these enzymes could catalyze the hydroxylation of the steroid at various positions, or even the opening of the epoxide ring.

Reductive Transformations:

The reduction of 11,12-epoxy steroids can be achieved using various reducing agents. Catalytic hydrogenation or reduction with metal hydrides like lithium aluminum hydride can lead to the opening of the epoxide ring to form hydroxylated steroids. The regioselectivity of the ring opening is influenced by steric and electronic factors. Generally, the nucleophilic hydride will attack the less sterically hindered carbon of the epoxide. This would result in the formation of either an 11-hydroxy or a 12-hydroxy steroid. The stereochemistry of the resulting alcohol is also dependent on the direction of the hydride attack.

For example, the reduction of an 11α,12α-epoxide would be expected to be attacked by a hydride from the less hindered α-face, potentially leading to a 12α-hydroxy or an 11α-hydroxy steroid, depending on which C-O bond is cleaved. The presence of other functional groups on the steroid nucleus can also direct the outcome of the reduction.

Table 3: Potential Oxidative and Reductive Transformations of 11,12-Epoxy Steroids

Transformation Reagent/Condition Potential Product(s)
Oxidation (Hydrolysis followed by Oxidation) Acid, then Oxidizing Agent 11,12-Dione
Oxidation Over-epoxidation conditions 4,5:9,11-Diepoxide
Reduction Catalytic Hydrogenation or Metal Hydrides (e.g., LiAlH4) 11-Hydroxy or 12-Hydroxy Steroid

Analytical Methodologies for Detection and Quantification of Trenbolone Epoxides

Sample Preparation and Extraction Techniques from Complex Non-Human Matrices

Effective sample preparation is a critical first step to remove matrix interferences and concentrate the analytes of interest. thermofisher.com The choice of extraction technique depends on the nature of the sample matrix (e.g., water, soil, animal tissue) and the physicochemical properties of the target compounds. thermofisher.commdpi.com For steroid metabolites, solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are the most commonly employed methods. mdpi.comnih.gov

Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for purifying and concentrating steroids from aqueous and solid samples. researchgate.netnih.gov It relies on the partitioning of analytes between a solid sorbent and a liquid phase. labrulez.com For trenbolone (B1683226) metabolites, reversed-phase SPE cartridges, particularly those with C18 (octadecyl) bonded silica, are frequently utilized. washington.eduwashington.edu

The general SPE procedure involves the following steps:

Conditioning: The SPE cartridge is first conditioned, typically with methanol (B129727) and then with water, to activate the sorbent. washington.eduarborassays.com

Sample Loading: The sample, often pre-filtered or diluted, is passed through the cartridge. The nonpolar trenbolone compounds adsorb to the hydrophobic C18 sorbent. washington.edu

Washing: The cartridge is washed with a polar solvent (e.g., a water/methanol mixture) to remove hydrophilic interferences while the analytes remain bound to the sorbent. labrulez.com

Elution: A nonpolar organic solvent, such as methanol or acetonitrile (B52724), is used to disrupt the hydrophobic interactions and elute the retained analytes from the cartridge for subsequent analysis. washington.eduresearchgate.net

SPE offers several advantages, including high recovery rates, good reproducibility, and the ability to process large sample volumes, which is particularly useful for trace analysis in environmental water samples. thermofisher.com It also uses significantly less solvent compared to traditional liquid-liquid extraction. thermofisher.com

ParameterDescriptionTypical ApplicationReference
Sorbent TypeReversed-Phase C18 (Octadecyl)Extraction of trenbolone metabolites from water and soil extracts. washington.eduwashington.edu
Conditioning SolventsMethanol, followed by deionized water.Prepares the sorbent for optimal analyte retention. washington.edu
Elution SolventsMethanol/water mixtures (e.g., 95:5 v/v).Recovers the analytes from the SPE cartridge. researchgate.net
Average Recovery80-120% for trenbolone metabolites in spiked water samples.Demonstrates the efficiency of the extraction method. washington.edu

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. mdpi.com LLE is a robust technique for extracting steroids from biological matrices like plasma and tissue homogenates. mdpi.comarborassays.com A common approach involves using a water-immiscible solvent to extract the analytes from the aqueous sample. labrulez.com

The procedure for LLE generally includes:

Solvent Addition: An organic solvent such as methyl tert-butyl ether (MTBE), dichloromethane, or a hexane/acetone mixture is added to the aqueous sample. nih.govresearchgate.net

Mixing: The mixture is vigorously agitated (e.g., vortexed) to facilitate the transfer of the analytes from the aqueous phase to the organic phase. arborassays.comnih.gov

Phase Separation: The two liquid phases are separated, often by centrifugation. nih.gov

Collection: The organic layer containing the dissolved analytes is carefully collected. arborassays.comnih.gov This step may be repeated to maximize recovery. arborassays.com

Evaporation and Reconstitution: The collected organic solvent is evaporated, and the residue is redissolved in a smaller volume of a solvent compatible with the subsequent chromatographic analysis. mdpi.comresearchgate.net

While effective, LLE can be more time-consuming and solvent-intensive compared to SPE. mdpi.com A variation known as supported liquid extraction (SLE) immobilizes the aqueous sample on an inert support, allowing the organic solvent to flow through, which can simplify the process and be amenable to automation. labrulez.comresearchgate.net

Chromatographic Separation Techniques

Following extraction and concentration, chromatographic techniques are employed to separate the target analytes from other remaining compounds in the extract. This separation is essential for accurate identification and quantification.

Gas Chromatography (GC)

Gas chromatography separates volatile and thermally stable compounds. For the analysis of steroids like trenbolone metabolites, which have low volatility, a derivatization step is typically required to convert them into more volatile and thermally stable forms. washington.edu A common derivatization agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which creates trimethylsilyl (B98337) (TMS) derivatives. washington.eduresearchgate.net

However, GC-based methods for trenbolone have been noted to have limitations due to derivatization artifacts and the low thermal stability of the target analytes. nih.govfrontiersin.org Despite these challenges, GC coupled with tandem mass spectrometry (GC-MS/MS) has been successfully developed for analyzing trenbolone metabolites in complex environmental matrices, achieving low detection limits in the nanogram-per-liter (ng/L) range. washington.eduresearchgate.net

ParameterTypical ConditionPurposeReference
ColumnDB-17 MS (30 m × 0.25 mm)Separates the derivatized analytes based on boiling point and polarity. frontiersin.org
Derivatization AgentMSTFA with Iodine (I2) catalystIncreases volatility and thermal stability of the analytes for GC analysis. washington.edu
Injection ModeSplitlessMaximizes the amount of analyte introduced to the column for trace analysis. frontiersin.org
Detection Limits0.5–1 ng/L for trenbolone metabolites in water.Indicates the sensitivity of the method. washington.edu

Liquid Chromatography (LC)

Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), is the preferred method for the analysis of trenbolone and its metabolites. nih.govfrontiersin.org LC methods circumvent the need for derivatization as they are suitable for analyzing non-volatile and thermally labile compounds. nih.gov

Reversed-phase chromatography is the most common LC mode used for steroid analysis. jfda-online.comsielc.com Analytes are separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. jfda-online.com The gradient elution, where the mobile phase composition is changed over time, allows for the effective separation of a wide range of metabolites with different polarities.

UPLC systems, which use smaller particle-size columns, offer higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. nih.gov

Hyphenated Detection Systems

To achieve the high sensitivity and specificity required for detecting trace levels of steroid metabolites, chromatographs are coupled with mass spectrometers. These "hyphenated" techniques provide both retention time information from the chromatography and mass-to-charge ratio data from the mass spectrometer, enabling definitive compound identification.

The most powerful and widely used detection method for trenbolone analysis is tandem mass spectrometry (MS/MS). nih.govmdpi.com In LC-MS/MS, the analyte is first ionized (e.g., via electrospray ionization - ESI), and a specific precursor ion is selected. This ion is then fragmented in a collision cell, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), is highly selective and significantly reduces background noise, allowing for very low detection limits (in the low ng/mL range). nih.gov

High-resolution mass spectrometry (HRMS), often using time-of-flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements. nih.govnih.gov This capability allows for the determination of elemental compositions and the identification of unknown metabolites, which is a valuable tool in metabolism studies investigating novel compounds like trenbolone epoxides. nih.govfrontiersin.orgnih.gov Both GC and LC can be coupled to these advanced mass spectrometry systems to provide comprehensive analytical solutions. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for the sensitive and selective detection of trenbolone metabolites. washington.edu However, the successful analysis of these compounds by GC-MS is often hindered by their low volatility and the presence of polar functional groups, necessitating a derivatization step to improve their chromatographic behavior. dshs-koeln.de

The unique chemical structure of trenbolone, characterized by a chain of conjugated double bonds, makes it challenging to derivatize. dshs-koeln.de Direct trimethylsilylation can lead to multiple derivatization products, complicating the analysis. dshs-koeln.de To overcome these challenges, specific derivatization strategies are employed to create stable, volatile derivatives suitable for GC-MS analysis.

For the analysis of trenbolone metabolites, GC-MS/MS methods often utilize a derivatization agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often in combination with a catalyst like iodine (I2). washington.edu This approach has been successfully applied to the analysis of 17α-trenbolone, 17β-trenbolone, and trendione (B1210584) in environmental matrices. washington.edu The use of tandem mass spectrometry (MS/MS) enhances selectivity and reduces background noise, allowing for the detection of trenbolone metabolites at very low concentrations. epa.gov

Table 1: Illustrative GC-MS/MS Parameters for Trenbolone Metabolite Analysis

ParameterValue
Column DB-17 MS (30 m x 0.25 mm, 0.25 µm film thickness)
Injection Mode Splitless
Injection Volume 5 µL
Inlet Temperature 300°C
Oven Program Initial 100°C (1.5 min), ramp 40°C/min to 240°C, ramp 5°C/min to 320°C (hold 2 min)
Ionization Mode Electron Ionization (EI)
Acquisition Mode Multiple Reaction Monitoring (MRM)

This table presents a hypothetical set of parameters based on typical methods for analyzing trenbolone metabolites and is for illustrative purposes.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS), particularly with high-resolution mass spectrometry (HRMS), has become a preferred method for the analysis of trenbolone and its metabolites. nih.govnih.gov This is largely due to the ability to analyze the compounds without derivatization, which simplifies sample preparation and avoids potential artifacts from the derivatization process. nih.gov The excellent proton affinity of trenbolone and its derivatives, resulting from their extensive conjugated π-electron system, makes them well-suited for electrospray ionization (ESI) in LC-MS. nih.gov

In a study aimed at identifying novel trenbolone metabolites, LC-HRMS/MS was instrumental in characterizing a range of biotransformation products. nih.gov The high mass accuracy and resolution of HRMS allow for the confident identification of metabolites based on their elemental composition. nih.gov For quantitative analysis, the use of a triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode provides high sensitivity and specificity. researchgate.net

Table 2: Illustrative LC-HRMS/MS Parameters for Trenbolone Metabolite Analysis

ParameterValue
Column C18 reversed-phase
Mobile Phase Gradient of water and acetonitrile with formic acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), positive mode
Mass Analyzer Orbitrap or Time-of-Flight (TOF)
Acquisition Mode Full scan with data-dependent MS/MS or Parallel Reaction Monitoring (PRM)

This table presents a hypothetical set of parameters based on typical methods for analyzing trenbolone metabolites and is for illustrative purposes.

Derivatization Strategies for Enhanced Sensitivity and Volatility

For GC-MS based analysis, derivatization is a critical step to enhance the volatility and thermal stability of trenbolone metabolites. The goal is to convert polar functional groups, such as hydroxyl and ketone groups, into less polar and more volatile derivatives.

One of the most effective derivatization reagents for trenbolone and its metabolites is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst. washington.eduresearchgate.net The addition of iodine (I2) to MSTFA has been shown to be crucial for the quantification of trenbolone metabolites at low concentrations in complex matrices. washington.edu Another approach involves a two-step derivatization, first protecting the ketone group with methoxyamine hydrochloride (forming a methoxime derivative), followed by trimethylsilylation of the hydroxyl groups. dshs-koeln.de This MO-TMS derivatization yields a single, stable product, which is preferable for confirmation and quantification. dshs-koeln.de

In the context of LC-MS, while derivatization is not always necessary, it can be employed to enhance ionization efficiency and thus sensitivity. For instance, acetylation of trenbolone metabolites has been shown to improve their proton affinity and ionization in positive ESI mode. frontiersin.org

Table 3: Common Derivatization Reagents for Trenbolone Metabolites

ReagentTarget Functional GroupResulting DerivativeAnalytical Technique
MSTFA/I2Hydroxyl, Enolizable KetoneTrimethylsilyl (TMS) ether/enol etherGC-MS/MS
Methoxyamine HCl followed by MSTFAKetone, HydroxylMethoxime-Trimethylsilyl (MO-TMS)GC-MS/MS
Acetic Anhydride (B1165640)/Pyridine (B92270)HydroxylAcetate (B1210297) esterLC-MS/MS

This table summarizes common derivatization strategies that would likely be applicable to the analysis of 11,12-Epoxy Trenbolone Acetate.

Environmental Chemistry and Abiotic Fate of Trenbolone Epoxides

Occurrence and Distribution in Non-Human Environmental Compartments

Trenbolone (B1683226) acetate (B1210297) (TBA) itself is not typically found in the environment as it is rapidly hydrolyzed to its biologically active metabolites. The primary metabolites excreted by livestock and subsequently detected in the environment are 17α-trenbolone (αTRB), 17β-trenbolone (βTRB), and trendione (B1210584) (TBO). nih.gov These compounds have been identified in various environmental matrices associated with animal agriculture.

The principal route of entry into aquatic ecosystems is through runoff from fields where manure from treated cattle has been applied. nih.gov Consequently, these trenbolone metabolites have been detected in surface waters, feedlot effluents, and agricultural soils. nih.govnih.gov Measured environmental concentrations are typically in the low nanogram per liter (ng/L) range in water and microgram per kilogram (µg/kg) range in manures and soils. nih.govnih.gov For instance, studies have reported αTRB concentrations to be higher than βTRB in liquid manure (0.4–1.8 µg/kg vs. 0.06–0.16 µg/kg), dung (4.7–75 µg/kg vs. 0.5–4.2 µg/kg), and final effluent water (0.3–1.5 µg/L vs. 0.02–0.1 µg/L). nih.gov

Direct environmental detection of trenbolone epoxides, specifically 11,12-Epoxy Trenbolone Acetate, has not been documented in the reviewed scientific literature. Their presence would be as trace-level transformation products resulting from the abiotic degradation of the parent trenbolone metabolites.

Abiotic Transformation Processes in Aquatic and Terrestrial Systems

Trenbolone epoxides are not primary environmental contaminants but rather potential byproducts of chemical reactions involving trenbolone metabolites. Their formation and persistence are governed by several abiotic processes.

The precursor compound, trenbolone acetate, readily undergoes hydrolysis to form 17β-trenbolone. This is the initial transformation step that occurs in vivo and would also be expected to happen rapidly in aquatic environments. The stability of the epoxide ring itself is subject to hydrolysis, particularly under acidic conditions, which would lead to the formation of corresponding diols. However, specific hydrolysis rates for this compound under various environmental pH and temperature conditions have not been reported.

Photolysis is a major degradation pathway for the parent trenbolone metabolites due to their conjugated trienone structure, which strongly absorbs sunlight. Research has shown that photolysis of trenbolone metabolites is rapid, with half-lives in the order of minutes to hours. researchgate.net The process leads to the formation of various hydroxylated products. researchgate.net

Notably, studies investigating the phototransformation of 17β-trenbolone have identified a ring-opened 11,12-dialdehyde oxidation product. researchgate.net This finding is significant as it demonstrates the photochemical reactivity of the 11,12-double bond, the site of potential epoxidation. While this is not the epoxide itself, it indicates that this specific bond is susceptible to photo-oxidation, a process that could compete with or occur alongside epoxidation. The photoproducts of trenbolone are generally more polar than the parent compounds, which can influence their environmental transport. rsc.orgresearchgate.net

Disinfection processes in water treatment, particularly chlorination, can significantly transform steroid hormones. Trenbolone has been found to be highly reactive in the presence of hypochlorite (chlorine), leading to a wide array of transformation by-products. nih.gov The reaction dynamics and product distribution are influenced by factors such as pH. nih.gov

While the formation of this compound has not been specifically confirmed during chlorination, studies on structurally similar steroids provide strong evidence for epoxide formation as a potential pathway. Computational and laboratory research on steroidal dienones demonstrated that reaction with chlorine can lead to the formation of 9,10-epoxide structures. acs.org For trienones like 17β-trenbolone, the same studies identified 4-chloro derivatives as the primary product, but the underlying mechanisms suggest that epoxidation remains a plausible transformation, especially under specific reaction conditions. acs.org The initial chlorination is often the rate-determining step, followed by a rapid, exergonic closure to form the epoxide ring. acs.org Therefore, it is conceivable that trenbolone metabolites could be converted to their epoxide forms in environments where they come into contact with chlorine, such as in wastewater treatment plant effluents or receiving waters.

Sorption and Transport Mechanisms in Environmental Media

The mobility of trenbolone compounds in the environment is largely controlled by their sorption to soil and sediment particles. The primary trenbolone metabolites exhibit significant sorption, which is strongly correlated with the organic carbon content of the soil. nih.govpurdue.edu This hydrophobic partitioning limits their transport in the aqueous phase.

Studies have quantified the organic carbon-normalized sorption coefficients (Koc) for the main metabolites, as shown in the table below.

Data sourced from Khan et al. purdue.edu

Transformation products are often more polar than their parent compounds. For example, the photoproducts of trenbolone exhibit reduced sorption affinity and consequently have a higher potential for transport in soil-water systems. rsc.orgresearchgate.net An epoxide functional group increases the polarity of a molecule compared to the original alkene. Therefore, it can be inferred that this compound would have a lower Koc value than its parent trenbolone metabolites, leading to weaker sorption to soil and sediment and greater mobility in aquatic and terrestrial systems.

Bioavailability as a Chemical Property Influencing Environmental Mobility

Bioavailability refers to the fraction of a chemical in the environment that is available for uptake by organisms. For steroid hormones in aquatic systems, sorption to sediment can act as both a sink, removing the compound from the water column, and a long-term source, releasing it back over time. Studies have confirmed that sediment-associated trenbolone can be bioavailable to fish. nih.gov

The chemical properties of a compound dictate its partitioning between water, sediment, and biota. The increased polarity and potentially higher water solubility of an epoxide derivative like this compound, compared to parent metabolites, would influence its partitioning behavior. A more water-soluble compound may have a lower tendency to associate with sediments, potentially increasing its concentration in the water column and altering its bioavailability to aquatic organisms. However, without specific experimental data, the precise impact on bioavailability remains speculative. The characteristics of the sediment itself also play a crucial role in determining the extent to which sorbed compounds are bioavailable. nih.gov

Computational Chemistry Applications in the Study of 11,12 Epoxy Trenbolone Acetate

Quantum Chemical Calculations for Structural Predictions

Quantum chemical calculations are fundamental to predicting the three-dimensional structure and electronic landscape of a molecule. These methods solve approximations of the Schrödinger equation to determine the most energetically favorable arrangement of atoms.

Density Functional Theory (DFT) is a widely used computational method for predicting molecular geometries and electronic properties with a favorable balance of accuracy and computational cost. uwa.edu.auarxiv.org For a molecule such as 11,12-Epoxy Trenbolone (B1683226) Acetate (B1210297), DFT calculations are employed to find the lowest energy conformation, known as the optimized geometry. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached.

The choice of the functional and basis set is crucial for the accuracy of DFT calculations. nih.gov For steroidal structures, hybrid functionals like B3LYP are often used in conjunction with basis sets such as 6-31G* or larger to provide reliable geometric parameters. nih.govsemanticscholar.org Once the geometry is optimized, a variety of electronic properties can be calculated. These properties are critical for understanding the molecule's stability, reactivity, and spectroscopic characteristics.

Table 1: Predicted Electronic Properties of 11,12-Epoxy Trenbolone Acetate using DFT (Illustrative Data)

Property Value Unit
Energy of HOMO -6.5 eV
Energy of LUMO -1.2 eV
HOMO-LUMO Gap 5.3 eV
Dipole Moment 3.8 Debye

This data is illustrative and represents typical values that would be obtained from a DFT calculation for a molecule of this type.

Molecular Dynamics Simulations for Conformational Analysis

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. northwestern.edumdpi.com MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational flexibility and intermolecular interactions of this compound.

Prediction of Reactivity and Transformation Pathways

Computational methods can predict the most likely sites for chemical reactions and the pathways of potential transformations. For this compound, the epoxide ring is a key functional group that is susceptible to nucleophilic attack, leading to ring-opening reactions. The conjugated ketone system also influences the molecule's electronic distribution and reactivity.

Analysis of the calculated electronic properties, such as the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can identify nucleophilic and electrophilic sites, respectively. Furthermore, computational modeling can be used to simulate the reaction coordinates of potential degradation or metabolic pathways, such as hydrolysis of the acetate ester or reduction of the ketone. Studies on related compounds like trenbolone have shown that its unique conjugated triene structure is reactive, leading to various transformation products. nih.gov

Spectroscopic Data Prediction (NMR, IR)

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the identification and structural elucidation of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The predicted chemical shifts can be compared with experimental data to confirm the structure of this compound. Discrepancies between predicted and experimental shifts can also provide insights into conformational or solvent effects.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally. These frequencies correspond to the peaks observed in an IR spectrum. masterorganicchemistry.com By calculating the harmonic frequencies at the optimized geometry, a theoretical IR spectrum can be generated. This predicted spectrum can be used to assign the vibrational modes of the experimental spectrum to specific functional groups, such as the C=O stretch of the ketone and ester, and the C-O-C stretches of the epoxide and ester groups. semanticscholar.org

Table 2: Predicted Key IR Vibrational Frequencies for this compound (Illustrative Data)

Functional Group Predicted Wavenumber (cm⁻¹) Description
C=O (Acetate) 1735 Ester carbonyl stretch
C=O (Ketone) 1660 Conjugated ketone stretch
C=C 1615 Alkene stretch
C-O-C (Epoxide) 1250 Asymmetric stretch

This data is illustrative and represents typical values that would be obtained from a vibrational frequency calculation.

Conclusion and Future Research Directions in Epoxy Trenbolone Chemistry

Summary of Current Chemical Knowledge on Trenbolone (B1683226) Epoxides

The current body of scientific literature on trenbolone epoxides, particularly 11,12-Epoxy Trenbolone Acetate (B1210297), is notably limited. Trenbolone acetate is a synthetic anabolic steroid characterized by a distinctive triene system within its steroidal framework. This system of conjugated double bonds at positions 4, 9, and 11 is responsible for its potent biological activity and also presents sites for chemical modification, including epoxidation.

While the biotransformation of trenbolone acetate to its primary metabolites, 17α-trenbolone, 17β-trenbolone, and trendione (B1210584), has been the subject of numerous studies, the formation of epoxide derivatives is less understood. Epoxidation of steroids is a known metabolic pathway, often mediated by cytochrome P450 enzymes, and can also occur through abiotic processes in the environment. For instance, research has alluded to the formation of 9,10-epoxy trenbolone derivatives under specific conditions such as chlorination.

The chemical properties of 11,12-Epoxy Trenbolone Acetate remain largely uncharacterized in publicly available research. The introduction of an epoxide ring at the 11,12-position would significantly alter the molecule's stereochemistry and electronic properties. This modification would likely influence its receptor binding affinity and metabolic stability. The inherent strain of the three-membered epoxide ring makes it susceptible to nucleophilic attack, suggesting it could be a reactive intermediate in further metabolic or degradative pathways.

A summary of key trenbolone compounds and their known half-lives under aerobic conditions is presented in the table below. It is important to note that data for this compound is not available.

CompoundHalf-life (Aerobic Conditions)
17α-trenbolone0.9 - 2.2 days
17β-trenbolone0.9 - 1.5 days
Trendione2.7 days

This table is populated with data for the primary metabolites of trenbolone acetate, as specific data for this compound is not found in the reviewed literature.

Emerging Analytical Challenges and Innovations

The detection and characterization of trenbolone and its primary metabolites are well-established, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). However, the identification of less common or novel metabolites, such as epoxides, presents significant analytical challenges.

One of the primary difficulties lies in the low concentrations at which these metabolites are likely to be found in biological and environmental samples. The development of highly sensitive and selective analytical methods is crucial. High-resolution mass spectrometry (HRMS) coupled with advanced chromatographic techniques offers a promising avenue for the detection of unknown metabolites.

The inherent reactivity of the epoxide group can also pose analytical challenges. Epoxides can be prone to degradation or reaction during sample extraction, cleanup, and analysis, leading to the formation of artifacts. Therefore, the development of mild and efficient sample preparation techniques is essential to preserve the integrity of the target analyte.

Furthermore, the lack of commercially available analytical standards for this compound makes its unequivocal identification and quantification difficult. The synthesis of a certified reference standard is a prerequisite for the development and validation of reliable analytical methods.

Innovations in analytical chemistry that could be applied to address these challenges include:

Advanced Mass Spectrometry Techniques: The use of techniques such as ion mobility-mass spectrometry (IM-MS) could provide an additional dimension of separation, aiding in the differentiation of isomeric steroid metabolites.

Metabolomics Approaches: Untargeted metabolomics workflows using HRMS can help in the identification of novel metabolites without the need for prior knowledge of their structure.

Improved Derivatization Strategies: For GC-MS analysis, the development of specific derivatization reagents for epoxides could enhance their volatility and chromatographic behavior, improving detection limits.

Future Research Avenues in Synthetic Chemistry and Environmental Abiotic Fate

The significant gaps in the current understanding of this compound highlight several critical areas for future research.

In the field of synthetic chemistry , the development of a robust and efficient synthesis for this compound is of paramount importance. This would not only provide the necessary reference material for analytical studies but also enable a thorough investigation of its chemical and biological properties. Research should focus on stereoselective epoxidation methods to control the stereochemistry of the resulting epoxide, which is crucial for understanding its biological activity.

Regarding the environmental abiotic fate , the persistence and transformation of this compound in the environment are completely unknown. Future research should investigate its stability under various environmental conditions, including:

Photodegradation: Studies on the photolytic stability of the epoxide in aqueous environments are needed to determine if sunlight plays a role in its degradation.

Hydrolysis: The rate of hydrolysis of the epoxide ring under different pH conditions should be determined to assess its persistence in aquatic systems.

Reactions with Environmental Nucleophiles: The reactivity of the epoxide with common environmental nucleophiles, such as chloride and humic substances, should be investigated to understand its potential transformation pathways.

The following table outlines potential research directions and their significance:

Research AreaKey ObjectivesSignificance
Synthetic Chemistry Develop a stereoselective synthesis of this compound.Provide analytical standards and material for biological testing.
Investigate the reactivity of the epoxide ring.Understand potential metabolic and degradation pathways.
Environmental Abiotic Fate Determine the photolytic and hydrolytic stability.Assess the persistence of the compound in the environment.
Study reactions with environmental nucleophiles.Identify potential transformation products and their environmental impact.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 11,12-Epoxy Trenbolone Acetate and its metabolites in biological samples?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection is widely used. System suitability parameters include a column efficiency of ≥8000 theoretical plates and resolution ≥3.0 between Trenbolone Acetate and its 17α-isomer. Mobile phases typically involve methanol-water gradients. For metabolite detection, tandem mass spectrometry (LC-MS/MS) enhances specificity, particularly for low-concentration environmental samples .
  • Key Parameters :

  • Column : C18 reverse-phase, 250 mm × 4.6 mm, 5 µm particle size.
  • Detection wavelength : 240–250 nm for optimal absorbance .

Q. How does this compound metabolize in cattle, and what are its primary bioactive forms?

  • Metabolic Pathway : Trenbolone Acetate is hydrolyzed to 17β-Trenbolone, the active androgen receptor agonist, which isomerizes into 17α-Trenbolone. The 17β-epimer dominates in muscle tissue, while the 17α-epimer accumulates in liver and excreta .
  • Detection in Tissues :

  • Muscle : 17β-Trenbolone (major).
  • Liver/Excreta : 17α-Trenbolone and conjugated dihydrotrenbolone acetate .

Q. What are the environmental persistence and detection thresholds for Trenbolone Acetate metabolites in aquatic systems?

  • Stability : 17β-Trenbolone has a half-life of up to 267 days in animal waste. Environmental concentrations range from 0.5–162 ng/L in runoff and wastewater .
  • Analytical Thresholds : LC-MS/MS detection limits for water samples are typically 0.1–1 ng/L, requiring solid-phase extraction for pre-concentration .

Advanced Research Questions

Q. How does 17β-Trenbolone interact with androgen and glucocorticoid receptors to influence myogenic differentiation?

  • Mechanistic Insights :

  • Androgen Receptor (AR) : 17β-Trenbolone binds AR with affinity comparable to dihydrotestosterone (DHT), activating pathways like β-catenin signaling to enhance myotube formation in muscle-derived cells .
  • Glucocorticoid Receptor (GR) : Trenbolone metabolites antagonize GR, potentially reducing catabolic muscle breakdown. Co-treatment with GR inhibitors (e.g., cyproterone acetate) amplifies anabolic effects .
    • Experimental Models : Use C2C12 myoblasts with siRNA-mediated AR knockdown to isolate trenbolone-specific pathways .

Q. What experimental designs mitigate confounding factors when assessing trenbolone-induced dark-cutting beef (DCB) in cattle?

  • Key Variables :

  • Implant Protocols : Dose-dependent effects are observed; heavier cattle (300+ kg) implanted with 200 mg Trenbolone Acetate + 40 mg estradiol show DCB rates ≤0.25%, while lighter heifers (250 kg) exhibit higher variability (0–10%) .
  • Controls : Include non-implanted cohorts and standardized slaughter conditions (e.g., pH monitoring) to isolate trenbolone’s impact on muscle glycogen depletion .

Q. How do contradictory findings on trenbolone’s androgenic potency in vitro vs. in vivo models arise?

  • Data Discrepancies :

  • In Vitro : 17β-Trenbolone shows 3× higher AR binding than DHT in cell-free assays, but in vivo bioavailability is limited by rapid hepatic conjugation .
  • Species-Specific Metabolism : Rodent models poorly replicate cattle metabolism; bovine hepatocyte cultures are preferred for translational studies .
    • Resolution Strategies : Use isotopic tracers (e.g., ³H-labeled trenbolone) to track metabolite distribution across tissues .

Q. What statistical approaches are optimal for analyzing trenbolone’s dose-response effects on fish endocrine disruption?

  • Recommended Methods :

  • Generalized Linear Models (GLM) : Account for non-linear trenbolone concentration effects on vitellogenin suppression in female fish .
  • PCA for Biomarkers : Combine morphological (e.g., gonad weight) and behavioral (e.g., mating frequency) endpoints to assess multi-system impacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.